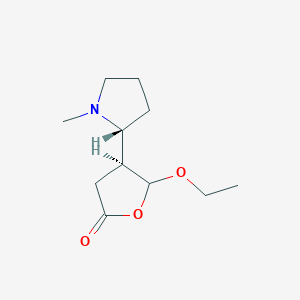
(4S)-5-Ethoxy-4-((R)-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one is a synthetic organic compound that belongs to the class of dihydrofurans This compound is characterized by its unique structure, which includes an ethoxy group, a methylpyrrolidinyl group, and a dihydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include the following steps:
Formation of the Dihydrofuran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Ethoxy Group: This step might involve an etherification reaction using an appropriate ethylating agent.
Attachment of the Methylpyrrolidinyl Group: This can be done through a nucleophilic substitution reaction, where a pyrrolidine derivative is introduced.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological pathways.
Medicine
In medicinal chemistry, (4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one could be explored for its potential therapeutic applications. Its structural features might make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-5-Methoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one
- (4S)-5-Ethoxy-4-(®-1-ethylpyrrolidin-2-yl)dihydrofuran-2(3H)-one
Uniqueness
(4S)-5-Ethoxy-4-(®-1-methylpyrrolidin-2-yl)dihydrofuran-2(3H)-one is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
(4S)-5-ethoxy-4-[(2R)-1-methylpyrrolidin-2-yl]oxolan-2-one |
InChI |
InChI=1S/C11H19NO3/c1-3-14-11-8(7-10(13)15-11)9-5-4-6-12(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9+,11?/m0/s1 |
Clave InChI |
ZCKXBUARIGFWLI-VUHGHZMFSA-N |
SMILES isomérico |
CCOC1[C@@H](CC(=O)O1)[C@H]2CCCN2C |
SMILES canónico |
CCOC1C(CC(=O)O1)C2CCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


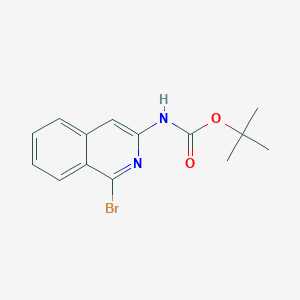
![Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15206713.png)
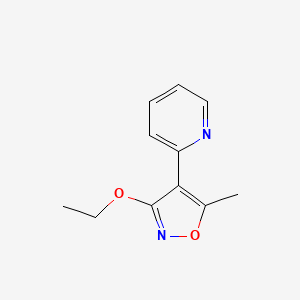
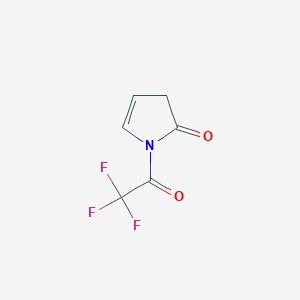
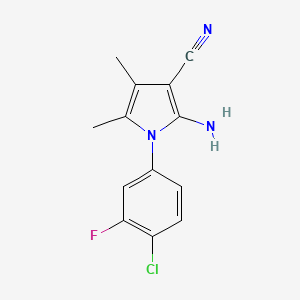
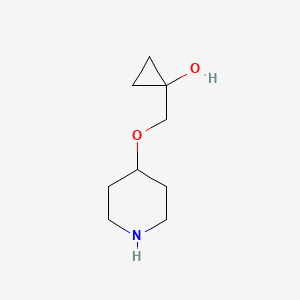
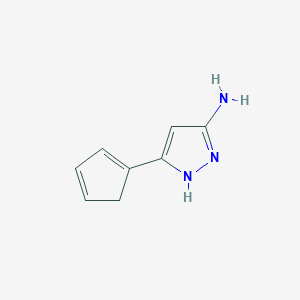
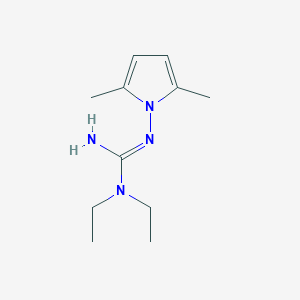
![3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15206762.png)
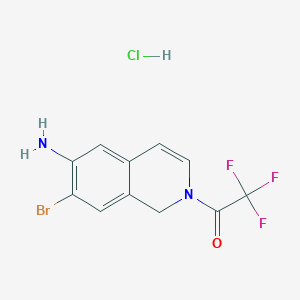
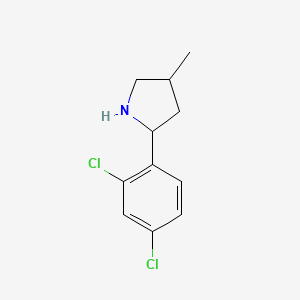
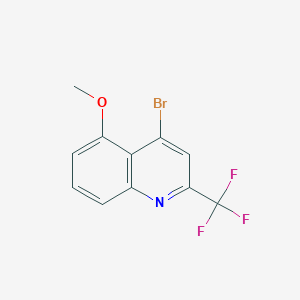
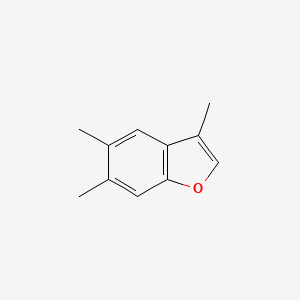
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
